Ammonium salicylate

Description

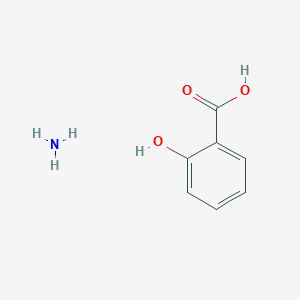

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;2-carboxyphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.H3N/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFZOTMTKBQRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883424 | |

| Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white, odorless solid; discolors on light exposure; [Merck Index] | |

| Record name | Ammonium salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7964 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

528-94-9, 31295-34-8 | |

| Record name | Ammonium salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31295-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium salicylate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ammonium salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ammonium salicylate chemical properties and structure

Ammonium Salicylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of this compound. It is intended for use by researchers, scientists, and professionals in drug development who require detailed technical information on this compound.

Chemical Identity and Structure

This compound is the ammonium salt of salicylic acid.[1] It is an odorless, lustrous crystalline solid or a white powder.[2][3] Upon exposure to light or air, it can discolor and may lose some ammonia.[2][3]

-

IUPAC Name : azanium 2-carboxyphenolate[4]

-

Synonyms : Ammonium 2-hydroxybenzoate, Salicylic acid ammonium salt[1][3]

-

CAS Number : 528-94-9[5]

-

Molecular Formula : C₇H₉NO₃[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is highly soluble in water and also soluble in ethanol.[3][5]

| Property | Value | Reference(s) |

| Molecular Weight | 155.15 g/mol | [1][3] |

| Appearance | White crystalline powder or colorless, lustrous crystals | [1][2][3] |

| Melting Point | Decomposes at 213°C | [5][6] |

| Boiling Point | 278.94°C (rough estimate) | [3] |

| Solubility in Water | 1 g / 1 mL | [3] |

| Density | 1.3004 g/cm³ (rough estimate) | [3] |

| Vapor Pressure | 4.45 x 10⁻⁵ mmHg at 25°C | [3] |

| Crystal System | Monoclinic | [4] |

| Space Group | P 1 21/n 1 | [4] |

Experimental Protocols

Synthesis via Neutralization

This compound is synthesized through a direct acid-base neutralization reaction between salicylic acid and an ammonia solution in an inert atmosphere.[5] The reaction yields this compound, with water as the only byproduct.

Reaction: NH₃ + C₆H₄(OH)COOH → NH₄C₆H₄(OH)COO[5]

Materials and Reagents:

-

Salicylic Acid (Reagent Grade, ≥99%)

-

Ammonia Solution (e.g., 28-30% NH₃ in H₂O)

-

Deionized Water

-

Ethanol (for recrystallization)

-

250 mL Round-bottom flask

-

Magnetic stir bar and stir plate

-

Dropping funnel

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve a specific molar amount of salicylic acid in a minimal volume of deionized water with stirring. Gentle heating may be applied to facilitate dissolution.

-

Reaction: Cool the salicylic acid solution in an ice bath. Slowly add a stoichiometric equivalent of the ammonia solution dropwise from a dropping funnel with continuous stirring. Maintain the temperature below 25°C throughout the addition.

-

Completion: After the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.

-

Isolation: Reduce the volume of the solvent using a rotary evaporator under reduced pressure with a bath temperature of 40-50°C to induce crystallization.

-

Purification: Collect the crude crystals by vacuum filtration. Purify the product by recrystallization from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analysis: Spectrophotometric Determination of Ammonium

The salicylate method is a common colorimetric assay used for the quantification of ammonia or ammonium ions.[7][8] The method is based on the reaction of ammonia with salicylate and a hypochlorite source in the presence of a catalyst (sodium nitroprusside) to form a green-colored indophenol analog, which is measured spectrophotometrically.[9][10] The absorbance is typically measured around 660-697 nm.[8][10]

Materials and Reagents:

-

This compound Sample

-

Buffer Solution (e.g., phosphate or citrate buffer to maintain alkaline pH)[7][11]

-

Salicylate-Nitroprusside Reagent: A solution containing sodium salicylate and sodium nitroprusside (catalyst).[11][12]

-

Hypochlorite Solution: A dilute solution of sodium hypochlorite (bleach).[11][12]

-

Ammonia-free Deionized Water

-

UV-Vis Spectrophotometer and Cuvettes

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in ammonia-free deionized water to create a stock solution of known concentration. Prepare a series of dilutions from this stock solution.

-

Reagent Addition: To a specific volume of the diluted sample in a cuvette, add the buffer solution, followed by the salicylate-nitroprusside reagent. Mix thoroughly.

-

Color Development: Add the hypochlorite solution, mix immediately, and allow the solution to stand for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) for the color to develop fully.[8][9]

-

Measurement: Measure the absorbance of the resulting green solution at the wavelength of maximum absorbance (approx. 697 nm) against a reagent blank.[8][13]

-

Quantification: Determine the concentration of ammonium in the sample by comparing its absorbance to a calibration curve prepared from standard ammonium solutions.

Applications and Reactivity

This compound has several applications across various industries:

-

Pharmaceuticals: Used as an active ingredient in some topical analgesic and antipyretic preparations due to its anti-inflammatory properties.[5][6]

-

Cosmetics: Employed as a preservative in certain cosmetic and personal care products.[6]

-

Analytical Chemistry: Serves as a reagent in the salicylate method for the quantification of ammonia, particularly in environmental and biological samples.[6][7] It can also be used to form complexes with metal ions for their detection.[3]

-

Industrial: It is a raw material for producing fluorescent whitening agents and is used in the dye and rubber industries.[2]

The compound is stable under recommended storage conditions (in a dry, well-ventilated place, away from light).[3][6] When heated to decomposition, it emits toxic vapors of ammonia.[2]

References

- 1. newalliance.co.in [newalliance.co.in]

- 2. This compound | 528-94-9 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C7H9NO3 | CID 54697583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. cymerchemicals.com [cymerchemicals.com]

- 7. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 8. How to Measure Water Quality Ammonia Nitrogen by Spectrophotometry with Salicylic Acid [boquinstrument.com]

- 9. US3432395A - Salicylate method for the quantitative determination of ammonia nitrogen - Google Patents [patents.google.com]

- 10. nemi.gov [nemi.gov]

- 11. dem.ri.gov [dem.ri.gov]

- 12. Salicylate Test — Measuring ammonia with the colorimeter [stuff.iorodeo.com]

- 13. Determination Method for Ammonia Nitrogen in Surface Water (Salicylate Spectrophotometric Method) - Persee [pgeneral.com]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Ammonium Salicylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of ammonium salicylate for laboratory applications. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to ensure clarity and reproducibility. This compound (C₇H₉NO₃) is a compound utilized in pharmaceuticals as a topical analgesic, in cosmetics as a preservative, and in analytical chemistry.[1][2] Its preparation involves a straightforward acid-base neutralization reaction, followed by purification to achieve the high purity required for research and development.

Synthesis of this compound

The synthesis of this compound is achieved through the neutralization of salicylic acid with an ammonia solution. This acid-base reaction is efficient and yields this compound and water as the sole byproduct.[1] The reaction should be performed in a well-ventilated fume hood due to the pungent nature of ammonia.

Reaction Scheme:

C₆H₄(OH)COOH + NH₃ → NH₄C₆H₄(OH)COO[1]

Experimental Protocol: Synthesis

This protocol details the synthesis of this compound from salicylic acid and aqueous ammonia.

Materials and Reagents:

-

Salicylic Acid (C₇H₆O₃), Reagent Grade (≥99%)

-

Ammonium Hydroxide (NH₄OH), 28-30% solution in water

-

Ethanol, Reagent Grade

-

Deionized Water

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

pH indicator strips or pH meter

-

Rotary evaporator

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 13.81 g (0.1 mol) of salicylic acid in 100 mL of ethanol.

-

Stirring: Place the flask on a magnetic stirrer and stir the mixture at room temperature until all the salicylic acid has completely dissolved.

-

Neutralization: Slowly add the 28-30% ammonium hydroxide solution dropwise from a dropping funnel to the salicylic acid solution with continuous, vigorous stirring.

-

pH Monitoring: Monitor the pH of the reaction mixture periodically. Continue adding ammonia solution until the pH is neutral (pH ≈ 7.0). An excess of ammonia should be avoided as it will need to be removed in the subsequent steps.

-

Reaction Completion: Once a neutral pH is achieved, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

-

Solvent Removal: Remove the ethanol and water from the reaction mixture using a rotary evaporator. The bath temperature should be maintained at 40-50 °C under reduced pressure to obtain the crude this compound product, which may be a crystalline solid or a semi-solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via neutralization.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The principle relies on the difference in solubility of the compound in a hot versus a cold solvent.[3] For this compound, which is soluble in water and ethanol, a mixed solvent system or a suitable single solvent like methanol can be effective.[1][4]

Experimental Protocol: Purification

This protocol describes the purification of crude this compound using recrystallization from an ethanol-water solvent system.

Materials and Reagents:

-

Crude this compound

-

Ethanol, Reagent Grade

-

Deionized Water

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Watch glass or drying oven

Procedure:

-

Dissolution: Transfer the crude this compound to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add cold deionized water to the hot ethanol solution dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities.

-

Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved. Air drying is also an option.[3]

Purification Workflow Diagram

Caption: Workflow for the purification of this compound via recrystallization.

Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₉NO₃ | [1] |

| Molar Mass | 155.15 g/mol | [1] |

| Appearance | Colorless crystals or white powder | [1][6] |

| Solubility | Soluble in water and ethanol | [1] |

| Decomposition Temp. | 213°C | [1][2] |

Table 2: Typical Product Specifications

| Parameter | Specification | Reference(s) |

| Purity | ≥98% to >99.0% | [2][7] |

| Free Salicylic Acid | <0.100% | [2] |

| Moisture (by KF) | <0.50% | [2] |

| Screen Analysis | 100% passes through 45 Mesh | [2] |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cymerchemicals.com [cymerchemicals.com]

- 3. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 4. This compound: a synchrotron study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 6. newalliance.co.in [newalliance.co.in]

- 7. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Physical Properties of Ammonium Salicylate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ammonium salicylate crystals. The information is compiled from various scientific sources to assist researchers and professionals in drug development and materials science. This document details the crystallographic structure, thermal properties, and solubility, presenting quantitative data in structured tables and outlining detailed experimental methodologies.

Introduction

This compound (NH₄C₇H₅O₃), the ammonium salt of salicylic acid, is a white crystalline powder.[1] It finds applications in pharmaceuticals as an analgesic and in cosmetics.[2][3] A thorough understanding of its solid-state properties is crucial for formulation development, stability studies, and quality control. This guide focuses on the key physical characteristics of its crystalline form.

Crystallographic Properties

The crystal structure of this compound has been determined using synchrotron radiation, revealing a monoclinic system. The structure is stabilized by significant hydrogen bonding between the ammonium cations and salicylate anions, forming a two-dimensional array.[4]

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | NH₄⁺·C₇H₅O₃⁻ | [4] |

| Molecular Weight | 155.15 g/mol | [4][5] |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/n | [4] |

| Unit Cell Dimensions | a = 6.0768 (6) Å | [4] |

| b = 20.089 (2) Å | [4] | |

| c = 6.3353 (7) Å | [4] | |

| β = 102.768 (1)° | [4] | |

| Unit Cell Volume (V) | 754.28 (14) ų | [4] |

| Molecules per Unit Cell (Z) | 4 | [4] |

| Calculated Density (Dx) | 1.366 Mg m⁻³ | [4] |

Thermal Properties

The thermal behavior of this compound is critical for understanding its stability during manufacturing and storage. Studies have employed techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine its decomposition and melting characteristics. There is some variation in the reported melting/decomposition temperatures, which may be attributed to different experimental conditions (e.g., heating rate).

Table 2: Thermal Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 173-179°C | [6] |

| ~140-145°C | [3] | |

| Decomposition Temperature | 213°C | [2][7] |

| Peak Decomposition (TGA) | ~204°C | [8][9] |

Thermal decomposition is likely to involve the loss of ammonia and the sublimation or decomposition of salicylic acid.[8]

Solubility

This compound is known to be highly soluble in water and ethanol.[2][10] This property is significant for its formulation in aqueous and hydroalcoholic solutions.

Table 3: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Highly soluble, 1 g in 1 mL | [2][11] |

| Ethanol | Soluble | [2] |

Experimental Protocols

Detailed methodologies for characterizing the physical properties of this compound crystals are provided below. These protocols are based on standard analytical techniques referenced in the literature for similar compounds.[12][13][14]

5.1 Single-Crystal X-ray Diffraction (SC-XRD)

This technique is used to determine the precise crystal structure, including unit cell dimensions and space group.

-

Crystal Selection and Mounting:

-

Select a single crystal of this compound of suitable size (e.g., 0.40 x 0.20 x 0.06 mm) under a microscope.[4]

-

Mount the crystal on a goniometer head.

-

-

Data Collection:

-

Data Processing and Structure Refinement:

5.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

-

Sample Preparation:

-

Weigh a small amount of finely ground this compound crystals (e.g., 5-10 mg) into a TGA pan.[8]

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature above the expected decomposition point (e.g., 300°C).[8]

-

-

Data Analysis:

-

Plot the sample mass as a function of temperature.

-

Determine the onset temperature of decomposition and the temperature of maximum mass loss from the derivative of the TGA curve.[8]

-

5.3 Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting point and other thermal transitions.

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (e.g., 2-5 mg) into an aluminum DSC pan.

-

Hermetically seal the pan.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature.

-

Heat the sample at a controlled rate (e.g., 10°C/min) through the expected melting/decomposition range.[9]

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset and peak temperatures of any endothermic (melting) or exothermic (decomposition) events.[9]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physical characterization of this compound crystals.

Caption: Workflow for Physical Characterization of this compound Crystals.

References

- 1. newalliance.co.in [newalliance.co.in]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. This compound: a synchrotron study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C7H9NO3 | CID 54697583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. cymerchemicals.com [cymerchemicals.com]

- 8. libjournals.unca.edu [libjournals.unca.edu]

- 9. benchchem.com [benchchem.com]

- 10. chembk.com [chembk.com]

- 11. This compound [drugfuture.com]

- 12. acadpubl.eu [acadpubl.eu]

- 13. researchgate.net [researchgate.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Comprehensive Technical Guide to the Solubility of Ammonium Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of ammonium salicylate in aqueous and organic media. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from structurally similar compounds—salicylic acid, sodium salicylate, and ammonium benzoate—to infer and present expected solubility trends. This information is crucial for applications in pharmaceutical formulation, analytical chemistry, and various industrial processes.

Quantitative Solubility Data

Expected Trends for this compound:

-

In Water: As an ammonium salt of a carboxylic acid, this compound is expected to be highly soluble in water. Its solubility is likely to increase with temperature, similar to other ammonium salts like ammonium benzoate and ammonium chloride.[4][5][6]

-

In Organic Solvents: The presence of the salicylate moiety suggests some solubility in polar organic solvents. It is described as soluble in ethanol.[1][3]

Solubility in Water

The following table presents the solubility of salicylic acid, sodium salicylate, and ammonium benzoate in water at various temperatures. Given that this compound is the ammonium salt of salicylic acid, its solubility is anticipated to be significantly higher than that of salicylic acid and likely comparable to or greater than that of sodium salicylate and ammonium benzoate.

| Temperature (°C) | Salicylic Acid ( g/100 g H₂O) | Sodium Salicylate ( g/100 g H₂O) | Ammonium Benzoate ( g/100 g H₂O) |

| 0 | 0.124[7] | - | - |

| 14.5 | - | - | 19.6[8] |

| 15 | - | 107.9[9] | - |

| 20 | - | - | 21.3[5] |

| 25 | 0.248[7] | 124.6[9] | - |

| 40 | 0.414[7] | - | - |

| 75 | 1.741[7] | - | - |

| 78.5 | - | 141.8[9] | - |

| 100 | 7.779[7] | - | 83.3[8] |

| 114 | - | 179[9] | - |

Note: The significant increase in solubility with temperature for all three related compounds strongly suggests a similar endothermic dissolution process for this compound.

Solubility in Organic Solvents

This compound is qualitatively described as soluble in ethanol.[1][3] Quantitative data for this compound in common organic solvents is scarce. The table below provides solubility information for salicylic acid in various organic solvents as a reference. The ionic nature of this compound may lead to different solubility behavior compared to the free acid, generally favoring more polar solvents.

| Solvent | Salicylic Acid Solubility |

| Ethanol | Soluble[7] |

| Methanol | Soluble |

| Acetone | Soluble[7] |

| Diethyl Ether | Soluble[7] |

| Benzene | 0.775 g/100 g (25 °C)[7] |

| Carbon Tetrachloride | Soluble[7] |

| Toluene | Soluble[7] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials

-

This compound (analytical grade)

-

Solvent of interest (e.g., deionized water, ethanol, methanol, acetone)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette to avoid precipitation.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent in an oven at a temperature below the decomposition point of this compound until a constant weight of the dried solid is achieved.

-

Calculate the mass of the dissolved this compound.

-

-

Spectrophotometric/Chromatographic Method:

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of salicylate or HPLC with a suitable column and mobile phase).

-

Determine the concentration of this compound in the saturated solution from the calibration curve.

-

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as grams of solute per 100 g of solvent ( g/100 g) or moles of solute per liter of solution (mol/L).

-

Visualization of Relevant Signaling Pathways

The salicylate moiety of this compound is known to modulate key signaling pathways in mammalian cells, which is of significant interest in drug development. The following diagrams, generated using the DOT language, illustrate the interaction of salicylate with the AMP-activated protein kinase (AMPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Activation of AMPK by Salicylate

Inhibition of the NF-κB Pathway by Salicylate

This technical guide provides a foundational understanding of the solubility of this compound, offering valuable insights for its application in research and development. The provided experimental protocol and pathway visualizations serve as practical tools for scientists working with this compound. Further experimental studies are warranted to establish a comprehensive quantitative solubility profile for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. This compound CAS#: 528-94-9 [amp.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Ammonium benzoate - Wikipedia [en.wikipedia.org]

- 6. Ammonium chloride - Wikipedia [en.wikipedia.org]

- 7. Salicylic acid - Wikipedia [en.wikipedia.org]

- 8. Ammonium Benzoate | C7H6O2.H3N | CID 15830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sodium salicylate - Wikipedia [en.wikipedia.org]

A Technical Guide to the Thermal Decomposition of Ammonium Salicylate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the thermal decomposition characteristics of ammonium salicylate (C₇H₉NO₃). Understanding the thermal stability of this compound is critical for its application in pharmaceuticals, cosmetics, and various chemical syntheses, ensuring safe handling, storage, and processing. This guide summarizes key quantitative data, details the experimental protocols for thermal analysis, and illustrates the decomposition pathways.

Thermal Decomposition Temperature

The thermal stability of this compound has been determined using various analytical techniques. The reported decomposition temperatures represent the point at which the compound begins to degrade into other chemical species. Data from thermogravimetric analysis (TGA) indicates a peak decomposition temperature, representing the point of maximum mass loss rate, at approximately 204°C. Other sources report a general decomposition temperature of 213°C.

Table 1: Summary of Quantitative Decomposition Data

| Parameter | Temperature (°C) | Analytical Method | Source |

|---|---|---|---|

| Peak Decomposition Temperature | 204.23 | Thermogravimetric Analysis (TGA) | [1] |

| Decomposition Temperature | 213 | Not Specified |[2][3] |

Decomposition Pathway and Products

The thermal decomposition of this compound is primarily a reversion to its constituent acid and base. Upon heating, the ammonium salt dissociates into salicylic acid and ammonia gas.[1][4] Further heating can lead to the formation of salicylamide through the loss of a water molecule.[1] Under forceful heating conditions, the process can also generate toxic vapors, including nitrogen oxides.[5]

Caption: Thermal decomposition pathways of this compound.

Experimental Protocols

The characterization of thermal decomposition is predominantly carried out using thermoanalytical methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This method provides precise data on decomposition temperatures and mass loss profiles.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (e.g., ~7 mg) is placed into a tared TGA sample pan (typically ceramic or platinum).[1]

-

Instrument Setup: The instrument is purged with an inert gas, such as nitrogen, to provide a controlled, non-reactive atmosphere.

-

Thermal Program: The sample is heated at a constant, linear rate (e.g., 10°C/min) over a specified temperature range (e.g., 20°C to 500°C).[6]

-

Data Acquisition: The instrument continuously monitors and records the sample's mass as the temperature increases.

-

Data Analysis: The resulting data is plotted as percent mass loss versus temperature. The first derivative of this curve (DTG) is then calculated and plotted. The peak of the DTG curve corresponds to the temperature of the fastest mass decrease, which is reported as the peak decomposition temperature.[1]

DSC is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting, crystallization, and decomposition, which are associated with enthalpy changes.

Methodology:

-

Sample Preparation: A small amount of the sample is hermetically sealed in a sample pan (typically aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is heated at a controlled, linear rate.[7]

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC curve shows peaks corresponding to endothermic (heat absorbing) or exothermic (heat releasing) events. Decomposition is typically observed as a complex series of endothermic and/or exothermic peaks. The onset temperature of the decomposition peak provides information on the initiation of the thermal event.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

References

Unraveling the Supramolecular Architecture of Ammonium Salicylate: A Deep Dive into its Crystal Structure and Hydrogen Bonding Network

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure and intricate hydrogen bonding network of ammonium salicylate. The information presented is curated for researchers, scientists, and professionals in the field of drug development, offering critical insights into the solid-state properties of this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Crystal Structure and Unit Cell Parameters

This compound (NH₄⁺·C₇H₅O₃⁻) crystallizes in the monoclinic system with the space group P 1 21/n 1.[1][2] The crystal structure consists of ammonium cations and salicylate anions linked together through a robust network of hydrogen bonds, forming a two-dimensional array.[2][3] The fundamental crystallographic parameters, determined by synchrotron study at 150 K, are detailed in Table 1.[2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a | 6.0768 (6) Å |

| b | 20.089 (2) Å |

| c | 6.3353 (7) Å |

| α | 90° |

| β | 102.768 (1)° |

| γ | 90° |

| Volume | 754.28 (14) ų |

| Z | 4 |

Table 1: Crystallographic Data for this compound.[1][2]

The Intricate Hydrogen Bonding Network

The stability of the this compound crystal packing is significantly influenced by extensive hydrogen bonding between the ammonium cations and the salicylate anions.[2] The primary interactions occur between the hydrogen atoms of the ammonium ion (N-H) and the oxygen atoms of the carboxylate group (C=O and C-O⁻) of the salicylate anion.[2] These interactions create a network of alternating eight- and twelve-membered rings.[2]

Additionally, weaker hydrogen bonds are formed between the hydroxyl group of the salicylate anion and the ammonium ions.[2] This intricate network of hydrogen bonds dictates the supramolecular assembly of the crystal.

Figure 1: Simplified schematic of the primary hydrogen bonding interactions in this compound.

Experimental Protocols

The determination of the crystal structure of this compound was achieved through single-crystal X-ray diffraction using synchrotron radiation.[2]

Crystal Growth

Single crystals of this compound with high purity were obtained through two primary methods:

-

Recrystallization: Saturated solutions of commercial grade (99%, Sigma-Aldrich) this compound in methanol were allowed to slowly evaporate.[2]

-

Precipitation: A solution of salicylic acid (99%, Sigma-Aldrich) was treated with an aqueous solution of ammonia, leading to the precipitation of this compound crystals.[2]

X-ray Diffraction Data Collection

A suitable single crystal was coated in paratone oil and mounted on a cryo-loop pin.[2] Data was collected on a Bruker APEXII diffractometer at a temperature of 150 K.[2] Synchrotron radiation with a wavelength of 0.77490 Å was utilized.[2]

Structure Solution and Refinement

The collected diffraction data was processed using the SAINT software package.[2] The crystal structure was solved using direct methods with the SIR97 program and refined using SHELXL97.[2] All hydrogen atom parameters were refined during the process.[2] Molecular graphics were generated using ORTEP-3.[2]

Figure 2: Workflow for the determination of the this compound crystal structure.

Applications and Significance

This compound is utilized in various industries, including pharmaceuticals, cosmetics, and agriculture.[4][5][6] It serves as an analgesic and antipyretic agent, often found in topical preparations for muscle pain relief.[5][6] A thorough understanding of its crystal structure and hydrogen bonding is paramount for controlling its solid-state properties, such as solubility, stability, and bioavailability, which are critical for formulation development in the pharmaceutical industry. The compound is known to be sensitive to light and air, which can cause it to discolor and degrade over time.[5][7]

References

- 1. This compound | C7H9NO3 | CID 54697583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound: a synchrotron study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. cymerchemicals.com [cymerchemicals.com]

- 7. This compound [drugfuture.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Light Sensitivity and Degradation of Ammonium Salicylate

This technical guide provides a comprehensive overview of the light sensitivity and degradation of this compound. It covers the core principles of its photochemical instability, degradation pathways, and the factors influencing its stability. Detailed experimental protocols for conducting photostability studies and analytical methods for quantification are provided, supported by quantitative data and visual workflows to aid researchers in drug development and formulation.

Introduction

This compound, the salt of salicylic acid and ammonia, is a compound used in various pharmaceutical and chemical applications. Like many salicylate derivatives, it is susceptible to degradation upon exposure to environmental factors, particularly light. Understanding the photochemical stability of this compound is critical for ensuring the safety, efficacy, and shelf-life of drug products. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] This guide synthesizes current knowledge on the mechanisms, kinetics, and analytical methodologies related to the photodegradation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| Appearance | White crystalline powder or crystals |

| Melting Point | Decomposes around 204 °C |

| Solubility | Soluble in water and alcohol |

| CAS Number | 31295-34-8 |

| 1H NMR Spectrum | Consistent with the structure of ammonium and salicylate ions.[4] |

Factors Influencing Stability

The stability of this compound is primarily influenced by light, temperature, and pH.

Light Sensitivity (Photostability)

This compound is inherently photolabile. The salicylate moiety contains a phenolic chromophore that absorbs ultraviolet (UV) radiation, making it susceptible to photodegradation.

-

Mechanism : Upon absorption of UV photons (e.g., 266 nm), salicylic acid can undergo photoionization to form a radical cation (SA⁺•) and a hydrated electron.[5][6] This initiation step can lead to a cascade of reactions, including hydroxylation and decarboxylation.

-

Consequences : Exposure to light, particularly UV and even ambient light, can induce degradation, leading to discoloration (often a pink or brownish hue) and the formation of byproducts.[7] This degradation compromises the purity and potency of the active pharmaceutical ingredient (API).

Thermal Stability

This compound is more stable to heat than to light but will decompose at elevated temperatures. Thermogravimetric analysis (TGA) shows a peak decomposition temperature of approximately 204°C, at which point the salt breaks down into its constituent parts, ammonia and salicylic acid.

pH Influence

The pH of an aqueous solution significantly impacts the stability of salicylates.

-

Acidic Conditions : In acidic environments (pH < pKa of salicylic acid, ~2.97), the equilibrium shifts from the salicylate anion to the less soluble salicylic acid. Strongly acidic conditions can also catalyze hydrolysis.

-

Alkaline Conditions : Strongly alkaline conditions can accelerate degradation. However, studies on salicylic acid photolysis have shown that degradation rates can increase with pH, with maximum degradation sometimes observed at neutral or slightly alkaline pH.[8][9]

Photodegradation Pathways and Products

The photodegradation of this compound involves reactions of both the salicylate anion and the ammonium cation.

Salicylate Anion Degradation

The primary photodegradation pathway for the salicylate anion is initiated by photoionization, followed by reactions with reactive oxygen species (ROS).

-

Photoionization : The salicylate anion absorbs UV radiation, leading to the ejection of an electron and the formation of a salicylate radical.[5][6]

-

Hydroxylation : The salicylate radical can react with hydroxyl radicals (•OH), which are often present in aqueous media under irradiation, to form hydroxylated derivatives. The most commonly identified photodegradation products for salicylates are 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[10]

-

Further Degradation : Under prolonged exposure or more intense conditions, ring-opening and decarboxylation can occur, leading to smaller aliphatic fragments.

Ammonium Cation Degradation

The ammonium/ammonia cation (NH₄⁺/NH₃) can also undergo photodegradation, particularly through photo-oxidation. The process is complex and can proceed via several mechanisms, often involving hydroxyl radicals.[11][12]

-

Oxidation : Ammonia can be oxidized by photogenerated hydroxyl radicals to form amino radicals (•NH₂).

-

Formation of N₂ and Nitrate : These radicals can undergo further reactions to produce harmless nitrogen gas (N₂) or be oxidized to nitrite (NO₂⁻) and ultimately nitrate (NO₃⁻).[11][13] The formation of N₂ is the preferred pathway to avoid the generation of other nitrogenous pollutants.[14]

The proposed overall degradation pathway is visualized in the diagram below.

Quantitative Degradation Data

Quantitative data on the photodegradation of this compound is limited. However, data from studies on salicylic acid and the ammonium ion provide valuable insights into the kinetics and efficiency of the degradation processes.

Table 2: Quantitative Data on the Photodegradation of Salicylate and Ammonium Ions

| Analyte / Process | Parameter & Value | Conditions | Reference(s) |

| Salicylic Acid | Photoionization Quantum Yield (Φion) : 0.21 | 266 nm laser flash photolysis in aqueous solution. | [5][6] |

| Ammonium/Ammonia (NH₄⁺/NH₃) | Degradation Performance : Up to 59.7% (photocatalysis) and 44.1% (photolysis). | Aqueous solution, pH 11, 25 W UV-C lamp. | [11] |

| Ammonium/Ammonia (NH₄⁺/NH₃) | Rate Constant (k₃) for NH₃ disappearance : 0.154 h⁻¹ Rate Constant (k₁) for NO₃⁻ appearance : 3.3 x 10⁻⁵ h⁻¹ Rate Constant (k₂) for N₂ appearance : 1.54 x 10⁻¹ h⁻¹ | Optimal conditions (pH 11, 25 W lamp), fitting a parallel reaction model. | [11] |

Experimental Protocols for Stability Testing

To assess the photostability of this compound, a forced degradation study should be conducted according to established guidelines, such as ICH Q1B.[15][16]

Protocol for Forced Photodegradation Study

This protocol outlines the steps for a typical forced degradation study to evaluate the photostability of this compound solid or in solution.

Objective : To identify photodegradation products and assess the stability of this compound under controlled light exposure.

Materials :

-

This compound (API or in solution)

-

Photostability chamber equipped with light sources compliant with ICH Q1B Option 2 (Cool white fluorescent and near-UV lamps).

-

Calibrated radiometer and lux meter.

-

Quartz cuvettes or other inert, transparent containers.

-

Aluminum foil.

-

HPLC system with UV/PDA detector.

-

Appropriate solvents and reagents for HPLC analysis.

Methodology :

-

Sample Preparation :

-

Solid State : Spread a thin layer of this compound powder in a chemically inert, transparent container (e.g., petri dish).

-

Solution State : Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water). Transfer the solution to quartz cuvettes.

-

-

Control Sample : Prepare a "dark control" for each sample type by wrapping the container completely in aluminum foil. This sample will be placed in the chamber alongside the exposed sample to distinguish between thermal and photodegradation.[17]

-

Exposure Conditions :

-

Place the test and dark control samples in the photostability chamber.

-

Expose the samples to light until the total illumination is not less than 1.2 million lux hours and the integrated near-UV energy is not less than 200 watt hours per square meter .[15][16][18]

-

Monitor the temperature inside the chamber to ensure it does not cause significant thermal degradation.

-

-

Sampling :

-

Withdraw aliquots of the exposed and dark control samples at appropriate time intervals. The goal is to achieve 5-20% degradation of the parent compound to avoid the formation of irrelevant secondary degradants.[1]

-

-

Sample Analysis :

-

Prepare the withdrawn samples for analysis (e.g., dissolve solid samples, dilute solutions).

-

Analyze all samples (exposed and dark control) using a validated, stability-indicating HPLC method (see Protocol 6.2).

-

Compare the chromatograms of the exposed samples to the dark control and an unexposed reference standard to identify and quantify degradation products.

-

Table 3: Recommended Conditions for Forced Photodegradation Studies (ICH Q1B)

| Parameter | Condition |

| Light Source (Option 2) | - Cool white fluorescent lamp (simulating visible light) - Near UV fluorescent lamp (320-400 nm, peak emission 350-370 nm) |

| Total Visible Illumination | ≥ 1.2 million lux hours |

| Total Near-UV Energy | ≥ 200 watt-hours / m² |

| Sample Presentation | Thin layer for solids; inert transparent container (e.g., quartz) for solutions.[15][16] |

| Control | A parallel sample protected from light (dark control) must be analyzed.[17] |

Protocol for Stability-Indicating HPLC Method

This protocol describes a general Reverse-Phase HPLC (RP-HPLC) method suitable for separating this compound from its potential photodegradation products, such as dihydroxybenzoic acids.

Objective : To quantify the amount of this compound and its degradation products in samples from the forced degradation study.

Instrumentation :

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

Methodology :

-

Chromatographic Conditions : Refer to Table 4 for a typical set of starting conditions. Method optimization may be required.

-

Standard Preparation :

-

Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL).

-

Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

-

If available, prepare standards of potential degradation products (e.g., 2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid) to confirm peak identity by retention time and UV spectrum.

-

-

Sample Preparation :

-

Dilute the samples from the photodegradation study with the mobile phase to fall within the concentration range of the calibration curve.

-

-

Analysis :

-

Inject the standards and samples into the HPLC system.

-

Identify the peaks based on retention time. Use the PDA detector to check for peak purity and to compare the UV spectra of the degradant peaks with those of the reference standards.

-

Quantify the amount of this compound remaining and the amount of each degradation product formed using the calibration curve.

-

Table 4: Example HPLC Method for Analysis of this compound and its Degradants

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size.[19][20] |

| Mobile Phase | Isocratic or gradient elution. A starting point is Acetonitrile and an acidic aqueous buffer (e.g., 0.1% Formic Acid or a citrate/acetate buffer). A typical ratio could be Methanol:1% Acetic Acid (40:60, v/v).[7] |

| pH | Adjust aqueous phase to an acidic pH (e.g., 2.5 - 4.5) to ensure protonation of the acids for good peak shape.[7][21] |

| Flow Rate | 1.0 mL/min.[19] |

| Column Temperature | 30 °C.[19] |

| Injection Volume | 20 µL.[20] |

| Detection | UV/PDA detector. Monitor at 280 nm for dihydroxybenzoic acids and ~300 nm for salicylic acid.[7] |

Visualization of Experimental Workflow

The logical flow of a forced degradation study, from planning to final analysis, is a critical component of method development and validation.

Conclusion

This compound exhibits significant sensitivity to light, primarily driven by the photochemical properties of the salicylate anion. Its degradation can lead to the formation of hydroxylated byproducts and discoloration, while the ammonium cation may be oxidized to nitrogen and nitrates. A thorough understanding of these degradation pathways is crucial for developing stable pharmaceutical formulations. The implementation of systematic forced degradation studies, as outlined by ICH guidelines, is a mandatory step. These studies, coupled with robust, stability-indicating analytical methods like RP-HPLC, enable the accurate characterization of the stability profile of this compound, ensuring product quality and regulatory compliance. Researchers and formulation scientists must consider the use of light-protective packaging and control of pH and temperature to mitigate degradation risks.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. This compound(31295-34-8) 1H NMR spectrum [chemicalbook.com]

- 5. Photoionization and Photoexcitation Mechanisms of Salicylic Acid [ccspublishing.org.cn]

- 6. researchgate.net [researchgate.net]

- 7. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. tandfonline.com [tandfonline.com]

- 10. TiO2 and N-TiO2-photocatalytic degradation of salicylic acid in water: characterization of transformation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Mini Review on the Photocatalytic Removal of Gaseous Ammonia: Current Status and Challenges - Green Chemical Technology - Full-Text HTML - SCIEPublish [sciepublish.com]

- 14. mdpi.com [mdpi.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. database.ich.org [database.ich.org]

- 17. q1scientific.com [q1scientific.com]

- 18. Photostability Testing - Sampled [sampled.com]

- 19. Measurement of salicylic acid, 2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid in human serum by hplc with electrochemical detection: Method development and validation - Enlighten Theses [theses.gla.ac.uk]

- 20. mdpi.com [mdpi.com]

- 21. agilent.com [agilent.com]

An In-depth Technical Guide to Ammonium Salicylate: Properties, Synthesis, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ammonium salicylate, a compound with applications in pharmaceuticals and analytical chemistry. This document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and explores its mechanism of action through various signaling pathways.

Core Properties of this compound

This compound is the salt formed from the reaction of salicylic acid with ammonia. It presents as a white crystalline powder.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₇H₉NO₃ | [2][3][4][5] |

| Molecular Weight | 155.15 g/mol | [2][3][4][5] |

| Appearance | Colorless crystalline powder | [1][4] |

| Solubility | Soluble in water and ethanol | [4] |

| Decomposition Temperature | 213°C | [1][4] |

| CAS Number | 528-94-9 | [2] |

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction.

Experimental Protocol: Synthesis via Neutralization

This protocol describes the synthesis of this compound from salicylic acid and ammonium hydroxide.

Materials:

-

Salicylic Acid (C₇H₆O₃)

-

Ammonium Hydroxide (NH₄OH) solution (28-30%)

-

Deionized water

-

Ethanol

-

Glass beakers

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Crystallizing dish

-

Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

-

Drying oven

Procedure:

-

Dissolution of Salicylic Acid: In a glass beaker, dissolve a known molar amount of salicylic acid in a minimal amount of ethanol with gentle stirring.

-

Neutralization: While continuously stirring, slowly add a stoichiometric equivalent of ammonium hydroxide solution to the salicylic acid solution. Monitor the pH of the mixture. The addition should continue until a neutral pH (approximately 7.0) is achieved.

-

Crystallization: Transfer the resulting solution to a crystallizing dish and allow the solvent to evaporate slowly in a fume hood. Alternatively, the solution can be concentrated by gentle heating. As the solvent evaporates, this compound crystals will form.

-

Isolation and Purification: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified crystals in a drying oven at a low temperature (e.g., 40-50°C) to remove any residual solvent.

Logical Relationship: Synthesis of this compound

References

Methodological & Application

Application Note: Spectrophotometric Determination of Ammonia Using the Salicylate Method

Abstract

This document provides a detailed protocol for the quantitative determination of ammonia (NH₃) and ammonium ions (NH₄⁺) in aqueous samples using the salicylate method. This colorimetric assay is a modification of the Berthelot reaction, offering a safer alternative to the traditional phenol-based method.[1][2] In an alkaline medium, ammonia reacts with salicylate and a chlorine source to form a blue-green indophenol dye. The intensity of the resulting color, which is directly proportional to the ammonia concentration, is measured using a spectrophotometer.[3][4] This application note is intended for researchers, scientists, and drug development professionals requiring a reliable and sensitive method for ammonia quantification.

Principle of the Method

The salicylate method is based on the Berthelot reaction, which involves three primary steps:

-

Monochloramine Formation: In an alkaline solution, ammonia reacts with hypochlorite (OCl⁻) to form monochloramine (NH₂Cl).[3][5]

-

Aminosalicylate Formation: The monochloramine then reacts with two salicylate molecules.[3] This reaction is catalyzed by sodium nitroprusside (also known as sodium nitroferricyanide).[3][6][7]

-

Indophenol Formation: The intermediate product undergoes oxidative coupling to form a blue-colored indophenol analogue.[3][4] The final solution typically appears green due to the yellow color of the excess nitroprusside catalyst.[3]

The absorbance of the final colored solution is measured at a wavelength between 660 nm and 697 nm.[4][7][8]

Chemical Reaction Pathway

The reaction sequence for the formation of the indophenol dye is illustrated below. The process involves the initial formation of monochloramine, followed by its reaction with salicylate, and subsequent oxidative coupling catalyzed by nitroprusside to form the final colored product.[5][9][10][11]

References

- 1. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 2. Berthelot's reagent - Wikipedia [en.wikipedia.org]

- 3. sterlitech.com [sterlitech.com]

- 4. nemi.gov [nemi.gov]

- 5. researchgate.net [researchgate.net]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. US3432395A - Salicylate method for the quantitative determination of ammonia nitrogen - Google Patents [patents.google.com]

- 8. Determination Method for Ammonia Nitrogen in Surface Water (Salicylate Spectrophotometric Method) - Persee [pgeneral.com]

- 9. Spectrophotometric determination of ammonia: a study of a modified Berthelot reaction using salicylate and dichloroisocyanurate - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Spectrophotometric determination of ammonia: a study of a modified Berthelot reaction using salicylate and dichloroisocyanurate | Semantic Scholar [semanticscholar.org]

- 11. scispace.com [scispace.com]

Application Note: Salicylate Method for Ammonia Quantification in Water Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

The salicylate method is a widely used colorimetric technique for the quantitative determination of ammonia (NH₃) and ammonium ions (NH₄⁺) in various water samples. This method, a variation of the Berthelot reaction, is favored for its sensitivity, stability, and avoidance of hazardous reagents like phenol and mercury salts, which are used in other methods like the phenate and Nessler methods respectively[1][2]. It is particularly suitable for low-range ammonia nitrogen determinations. The presence of ammonia in water can indicate domestic or industrial pollution, and its monitoring is crucial in environmental science, aquaculture, and various stages of drug development where water quality is critical[3].

Principle of the Method

The salicylate method is based on a series of chemical reactions that result in the formation of a colored compound, indosalicylate (an analog of indophenol), which can be quantified spectrophotometrically. The intensity of the resulting green-colored solution is directly proportional to the ammonia concentration in the sample[3]. The key reaction steps are:

-

Monochloramine Formation: In an alkaline medium, ammonia reacts with hypochlorite to form monochloramine[3][4].

-

Aminosalicylate Formation: The monochloramine then reacts with salicylate to form 5-aminosalicylate[3].

-

Oxidative Coupling: In the presence of a catalyst, typically sodium nitroprusside (also known as nitroferricyanide), the 5-aminosalicylate undergoes oxidative coupling to form the blue-colored indosalicylate dye[3][5]. The excess yellow color from the nitroprusside catalyst gives the final solution a green appearance[3].

The absorbance of the solution is typically measured at a wavelength between 630 nm and 700 nm[6][7][8][9].

Chemical Reaction Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. sterlitech.com [sterlitech.com]

- 4. Evaluation of Water Ammonium Ion Test Kit and Its Feasibility for the Analysis of Protein in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination Method for Ammonia Nitrogen in Surface Water (Salicylate Spectrophotometric Method) - Persee [pgeneral.com]

- 8. ccal.oregonstate.edu [ccal.oregonstate.edu]

- 9. How to Measure Water Quality Ammonia Nitrogen by Spectrophotometry with Salicylic Acid [boquinstrument.com]

Application Notes and Protocols: Synthesis of ortho-Hydroxybenzonitrile from Ammonium Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

ortho-Hydroxybenzonitrile, also known as salicylonitrile, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for diverse chemical modifications. This document provides detailed application notes and protocols for the synthesis of ortho-hydroxybenzonitrile using ammonium salicylate as a readily available precursor. The primary method detailed herein is based on a patented one-pot reaction that offers a streamlined approach to this important molecule.[1]

Principle and Reaction Scheme

The synthesis involves the dehydration of the amide functionality, conceptually derived from this compound, to a nitrile. This transformation is facilitated by the reaction of this compound with urea and sulfamic acid in a high-boiling organic solvent, driven by thermal energy and the presence of a catalyst. The overall reaction can be depicted as follows:

Caption: Overall reaction scheme for the synthesis of ortho-hydroxybenzonitrile.

Experimental Protocols

Preparation of this compound

This compound can be prepared by the reaction of salicylic acid with ammonia or ammonium hydroxide.[2]

Materials:

-

Salicylic acid

-

Ammonium hydroxide solution (28-30%) or ammonia gas

-

Deionized water

Procedure:

-

Prepare a slurry of salicylic acid in water. The mass ratio of salicylic acid to water can range from 0.01 to 10.[1]

-

While stirring, slowly add ammonium hydroxide solution or bubble ammonia gas through the slurry at room temperature.

-

Monitor the pH of the solution, continuing the addition of the ammonia source until the pH is between 7.5 and 13.0.[1]

-

The resulting aqueous solution of this compound is then concentrated by evaporation under normal or reduced pressure to obtain solid this compound.[1]

Synthesis of ortho-Hydroxybenzonitrile

This protocol is adapted from patent CN102174002A.[1]

Materials:

-

This compound (solid)

-

Urea

-

Sulfamic acid

-

Catalyst: A mixture of metal oxides such as magnesium oxide, aluminum oxide, calcium oxide, silicon oxide, and synthetic zeolite.

-

Organic Solvent: A high-boiling point solvent or a mixture thereof, such as o-cresol, p-cresol, diethylene glycol, methyl salicylate, diphenyl ether, or dichlorobenzene.

Quantitative Data for Reactants:

| Reactant/Component | Mass Ratio relative to this compound |

| Urea | 0.1 - 6.0 |

| Sulfamic Acid | 0.2 - 5.0 |

| Solvent | 0.01 - 10.0 |

| Catalyst | 0.00001 - 1.0 |

Procedure:

-

To a suitable reactor equipped with a stirrer, thermometer, and reflux condenser, add the organic solvent, solid this compound, urea, sulfamic acid, and the catalyst according to the mass ratios specified in the table above.

-

Heat the mixture with stirring to a temperature of 150-180°C and maintain this temperature for 0.5 to 10.0 hours.[1]

-

After the initial heating period, increase the temperature to 190-260°C and hold for an additional 0.5 to 10.0 hours.[1]

-

Upon completion of the reaction, cool the mixture and isolate the product through one of the following methods:

-

Filtration/Centrifugation: Filter or centrifuge the hot mixture to remove solid byproducts and the catalyst. The solid residue is washed with a hot solvent. The combined filtrate contains the desired product.[1]

-

Solvent Removal and Crystallization/Distillation: The solvent is removed from the filtrate by distillation under reduced pressure to yield the crude product. Further purification can be achieved by:

-

Rectification under reduced pressure.

-

Crystallization from the remaining solvent at room temperature or under cold conditions.[1]

-

-

-

The crude ortho-hydroxybenzonitrile can be further purified by recrystallization from a suitable solvent system to obtain a product with a purity greater than 90%.[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of ortho-hydroxybenzonitrile from this compound.

Caption: Workflow for the synthesis and purification of ortho-hydroxybenzonitrile.

Safety Precautions

-

This procedure involves high temperatures and should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

The organic solvents used are flammable and may be toxic; handle with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

Melting Point: Pure ortho-hydroxybenzonitrile has a melting point of 95-98°C for industrial grade and 102-102.5°C for pure product.[1]

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl (-OH) and nitrile (-C≡N) functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

-

Chromatography (e.g., GC, HPLC): To determine the purity of the final product.

Discussion

The use of this compound as a starting material for ortho-hydroxybenzonitrile offers a potentially more direct route compared to methods starting from salicylic acid that require separate amidation and dehydration steps. The one-pot nature of the described protocol can lead to improved operational efficiency and reduced waste.[1] The selection of the high-boiling solvent is crucial for achieving the necessary reaction temperatures and for facilitating the separation of the product from byproducts and the catalyst.[1] The catalyst system, composed of various metal oxides, plays a key role in promoting the dehydration reaction. Further optimization of the catalyst composition, reaction time, and temperature may lead to improved yields and product purity. Researchers should consider screening different solvents and catalysts to tailor the reaction to their specific needs and available resources.

References

Application Notes and Protocols: Ammonium Salicylate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ammonium salicylate serves as a versatile and efficient precursor in the synthesis of key pharmaceutical intermediates. Its favorable properties, such as good water solubility and thermal stability compared to salicylic acid, make it an attractive starting material for various chemical transformations.[1] This document provides detailed application notes and experimental protocols for the synthesis of two critical intermediates: ortho-hydroxybenzonitrile and salicylamide.

Synthesis of ortho-Hydroxybenzonitrile

Ortho-hydroxybenzonitrile (salicylonitrile) is a vital intermediate in the synthesis of the antihypertensive and anti-anginal drug buflomedil.[1] It is also a precursor for certain fungicides and liquid crystal materials.[1][2] A notable synthetic route involves the reaction of this compound with urea in the presence of a catalyst.[1][2]

Reaction Scheme:

Quantitative Data Summary:

| Intermediate | Starting Material | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Product Purity (%) |

| o-Hydroxybenzonitrile | This compound | Urea, Sulfamic Acid | Mixture of MgO, Al₂O₃, CaO, SiO₂, Zeolite | High-boiling point organic solvent (e.g., o-cresol, p-cresol, diethylene glycol, methyl salicylate, diphenyl ether, dichlorophenol) | 150-180, then 190-260 | 0.5-10.0, then 0.5-10.0 | >90 |

Experimental Protocol: Synthesis of o-Hydroxybenzonitrile from this compound

This protocol is based on the methodology described in Chinese patent CN102174002A.[2]

Materials:

-

This compound, solid

-

Urea

-

Sulfamic Acid

-

Catalyst mixture (containing Magnesium Oxide, Aluminum Oxide, Calcium Oxide, Silicon Oxide, and synthetic Zeolite)

-

High-boiling point organic solvent (e.g., a mixture containing o-cresol, p-cresol, diethylene glycol, methyl salicylate, diphenyl ether, and dichlorophenol)

Procedure:

-

Preparation of this compound: this compound solid is prepared by reacting salicylic acid with ammonia or ammonium hydroxide, followed by evaporation of the aqueous solution under normal or reduced pressure.[1][2]

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge the solid this compound, urea, sulfamic acid, and the catalyst mixture.

-

Solvent Addition: Add the high-boiling point organic solvent to the reaction mixture. The mass ratio of this compound to solvent can range from 0.01 to 10.0.[2]

-